molecular formula C20H24N4O4S B2976784 N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941979-12-0

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2976784
CAS No.: 941979-12-0
M. Wt: 416.5
InChI Key: QKOKVYQQHNKLFC-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that features a quinazolinone core, a hydroxyethyl group, and an acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via alkylation reactions, often using ethylene oxide or ethylene glycol in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound, such as thioglycolic acid, under mild conditions.

    Acetamidophenyl Attachment: The final step involves coupling the thioether intermediate with 4-acetamidophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The acetamidophenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used to investigate the mechanisms of enzyme inhibition or receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by mimicking the transition state of their substrates, while the hydroxyethyl group can enhance binding affinity through hydrogen bonding. The acetamidophenyl moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core and exhibit similar biological activities.

    Thioether-Linked Compounds: Molecules such as 2-(methylthio)acetamide have similar thioether linkages and are used in various chemical applications.

    Acetamidophenyl Compounds: N-(4-acetamidophenyl)acetamide is a simpler analog that lacks the quinazolinone and hydroxyethyl groups.

Uniqueness

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is unique due to its combination of a quinazolinone core, a hydroxyethyl group, and an acetamidophenyl moiety. This structural complexity allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13(26)21-14-6-8-15(9-7-14)22-18(27)12-29-19-16-4-2-3-5-17(16)24(10-11-25)20(28)23-19/h6-9,25H,2-5,10-12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOKVYQQHNKLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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